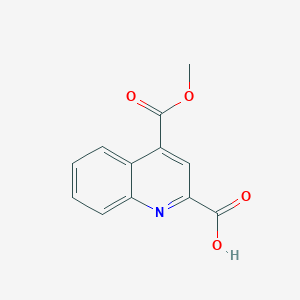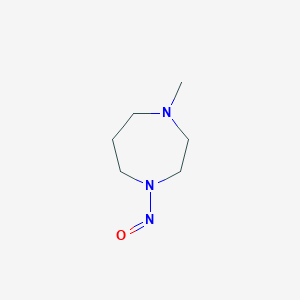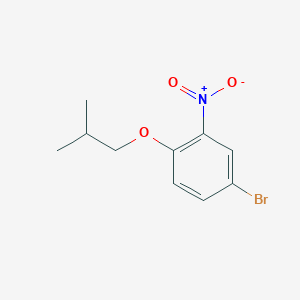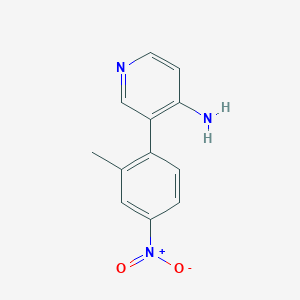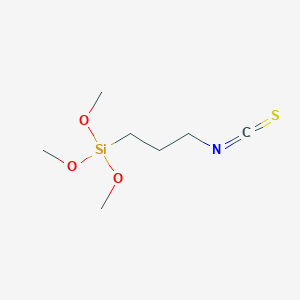![molecular formula C19H18BrN3O3 B8586258 3-[7-bromo-3-[(4-methoxyphenyl)methylamino]quinoxalin-2-yl]propanoic acid](/img/structure/B8586258.png)
3-[7-bromo-3-[(4-methoxyphenyl)methylamino]quinoxalin-2-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[7-bromo-3-[(4-methoxyphenyl)methylamino]quinoxalin-2-yl]propanoic acid is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a bromine atom, a methoxybenzylamino group, and a propanoic acid moiety, making it a unique and potentially valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[7-bromo-3-[(4-methoxyphenyl)methylamino]quinoxalin-2-yl]propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a suitable 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic conditions.
Bromination: The quinoxaline core is then brominated using a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide to introduce the bromine atom at the desired position.
Introduction of the Methoxybenzylamino Group: The brominated quinoxaline is reacted with 4-methoxybenzylamine under basic conditions to form the methoxybenzylamino derivative.
Attachment of the Propanoic Acid Moiety: Finally, the propanoic acid group is introduced through a nucleophilic substitution reaction using a suitable propanoic acid derivative, such as ethyl 3-bromopropanoate, followed by hydrolysis to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[7-bromo-3-[(4-methoxyphenyl)methylamino]quinoxalin-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinoxaline derivatives with modified functional groups.
Substitution: Formation of new quinoxaline derivatives with substituted nucleophiles at the bromine position.
Scientific Research Applications
3-[7-bromo-3-[(4-methoxyphenyl)methylamino]quinoxalin-2-yl]propanoic acid has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery and development, particularly in the design of new anticancer, antimicrobial, and anti-inflammatory agents.
Biological Studies: It can be used as a probe to study various biological processes and pathways, including enzyme inhibition and receptor binding.
Chemical Biology: The compound can serve as a tool for chemical biology research, enabling the investigation of cellular mechanisms and interactions.
Material Science: Its unique properties may be exploited in the development of new materials with specific electronic, optical, or catalytic properties.
Mechanism of Action
The mechanism of action of 3-[7-bromo-3-[(4-methoxyphenyl)methylamino]quinoxalin-2-yl]propanoic acid depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites or act as an agonist or antagonist of specific receptors, thereby influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 7-Bromoquinoxaline-2-carboxylic acid
- 3-(4-Methoxybenzylamino)quinoxaline-2-carboxylic acid
- 7-Bromo-3-(4-methoxyphenyl)quinoxaline-2-carboxylic acid
Uniqueness
3-[7-bromo-3-[(4-methoxyphenyl)methylamino]quinoxalin-2-yl]propanoic acid is unique due to the presence of the methoxybenzylamino group and the propanoic acid moiety, which confer distinct chemical and biological properties. These structural features may enhance its binding affinity to specific molecular targets, improve its solubility and stability, and provide opportunities for further functionalization and derivatization.
Properties
Molecular Formula |
C19H18BrN3O3 |
|---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
3-[7-bromo-3-[(4-methoxyphenyl)methylamino]quinoxalin-2-yl]propanoic acid |
InChI |
InChI=1S/C19H18BrN3O3/c1-26-14-5-2-12(3-6-14)11-21-19-16(8-9-18(24)25)22-17-10-13(20)4-7-15(17)23-19/h2-7,10H,8-9,11H2,1H3,(H,21,23)(H,24,25) |
InChI Key |
ZPWMQARAZKRNBI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC3=C(C=C(C=C3)Br)N=C2CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


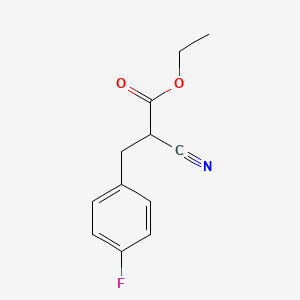
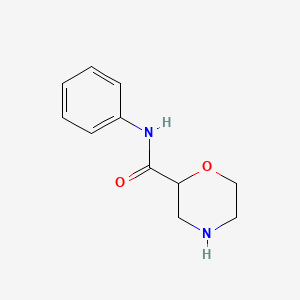
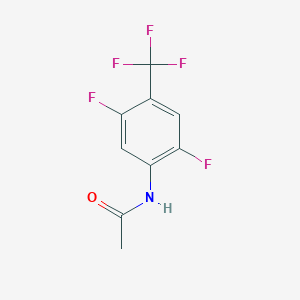
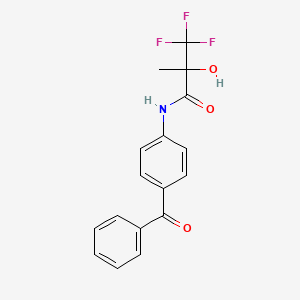
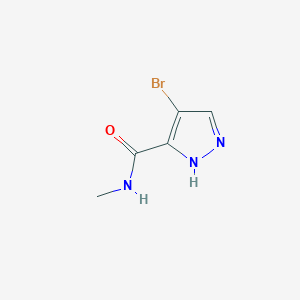
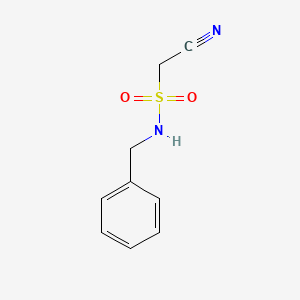
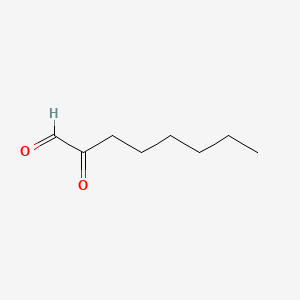
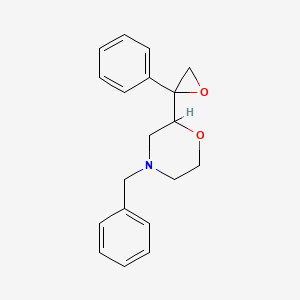
![(7-Hydroxy-benzo[b]thiophen-3-yl)acetic acid methyl ester](/img/structure/B8586224.png)
